molecular formula C20H27BO4 B1317451 (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid CAS No. 870778-93-1

(3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B1317451
CAS No.: 870778-93-1
M. Wt: 342.2 g/mol
InChI Key: YUUHHALRCQFRSL-UHFFFAOYSA-N
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Description

(3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid: is a chemical compound with the molecular formula C20H27BO4 and a molecular weight of 342.2 g/mol. This compound is known for its applications in various fields such as materials science, pharmacology, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid typically involves the reaction of appropriate phenol derivatives with boronic acid reagents. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.

    Substitution: The boronic acid group can participate in substitution reactions to form new carbon-boron bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Catalysts like palladium on carbon (Pd/C) and solvents like THF or dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: New boronic acid derivatives with different substituents.

Scientific Research Applications

Chemistry: In organic chemistry, (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals. Its boronic acid group can interact with biological targets, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used to design inhibitors for enzymes and receptors involved in various diseases.

Industry: The compound finds applications in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but different applications.

    (4-(Heptyloxy)phenyl)boronic acid: A compound with a similar structure but lacking the phenoxy methyl group.

    (3-(Phenoxymethyl)phenyl)boronic acid: A compound with a similar structure but lacking the heptyloxy group.

Uniqueness: (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid is unique due to its combination of the heptyloxy and phenoxy methyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-[(4-heptoxyphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BO4/c1-2-3-4-5-6-14-24-19-10-12-20(13-11-19)25-16-17-8-7-9-18(15-17)21(22)23/h7-13,15,22-23H,2-6,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUHHALRCQFRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)OCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584638
Record name (3-{[4-(Heptyloxy)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-93-1
Record name (3-{[4-(Heptyloxy)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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